molecular formula C19H19N3O3S B10890890 N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B10890890
M. Wt: 369.4 g/mol
InChI Key: MPNVXTMJGYETQM-UHFFFAOYSA-N
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Description

N~1~-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes an acetyl group, a benzyloxyphenyl group, and a dihydrothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the thiadiazole intermediate.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N~1~-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to cell death in microorganisms.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

N~1~-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can be compared with other thiadiazole derivatives, such as:

    4-Amino-5-mercapto-3-phenyl-1,2,4-triazole: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents, affecting its reactivity and applications.

The uniqueness of N1-{4-ACETYL-5-[3-(BENZYLOXY)PHENYL]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-acetyl-2-(3-phenylmethoxyphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-13(23)20-19-21-22(14(2)24)18(26-19)16-9-6-10-17(11-16)25-12-15-7-4-3-5-8-15/h3-11,18H,12H2,1-2H3,(H,20,21,23)

InChI Key

MPNVXTMJGYETQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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